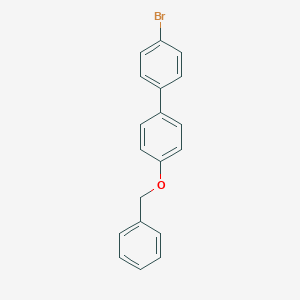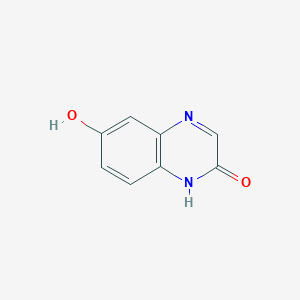
6-Hydroxyquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyquinoxalin-2(1H)-one, also known as 6-HOQ, is a heterocyclic compound with a molecular formula of C8H6N2O2. It is a derivative of quinoxaline and has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. The purpose of
Wirkmechanismus
The mechanism of action of 6-Hydroxyquinoxalin-2(1H)-one is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. The antioxidant activity of 6-Hydroxyquinoxalin-2(1H)-one is believed to be due to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
6-Hydroxyquinoxalin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have an inhibitory effect on the production of nitric oxide. 6-Hydroxyquinoxalin-2(1H)-one has also been found to have an effect on the central nervous system by exhibiting anxiolytic and sedative properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Hydroxyquinoxalin-2(1H)-one in lab experiments is its ability to exhibit multiple biological activities. This allows for the study of various biological pathways and mechanisms. However, one limitation of using 6-Hydroxyquinoxalin-2(1H)-one is its low yield from synthesis methods. This can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Hydroxyquinoxalin-2(1H)-one. One direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, the development of more efficient synthesis methods for 6-Hydroxyquinoxalin-2(1H)-one could increase its availability for research. The investigation of the structure-activity relationship of 6-Hydroxyquinoxalin-2(1H)-one could also lead to the development of more potent derivatives.
Synthesemethoden
The synthesis of 6-Hydroxyquinoxalin-2(1H)-one can be achieved through various methods such as the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by the reduction of the nitro group with iron powder. Another method involves the reaction of 2-chloroquinoxaline with hydroxylamine hydrochloride in the presence of a base. The yield of 6-Hydroxyquinoxalin-2(1H)-one from these methods is typically around 50%.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyquinoxalin-2(1H)-one has been extensively studied for its biological activities. It has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2. Additionally, 6-Hydroxyquinoxalin-2(1H)-one has been found to exhibit antioxidant activity by scavenging free radicals.
Eigenschaften
CAS-Nummer |
123342-19-8 |
|---|---|
Produktname |
6-Hydroxyquinoxalin-2(1H)-one |
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
6-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-4,11H,(H,10,12) |
InChI-Schlüssel |
VIVXQKBATRMVNT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
Synonyme |
2(1H)-Quinoxalinone, 6-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
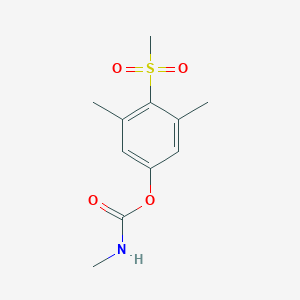
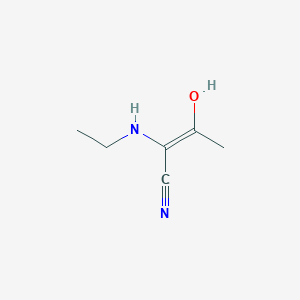
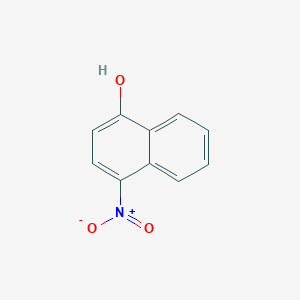
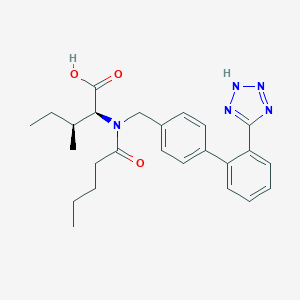
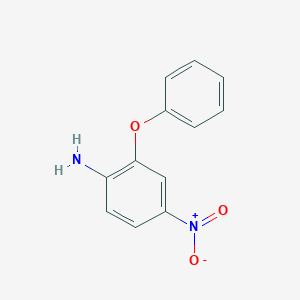
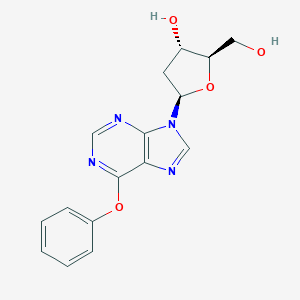
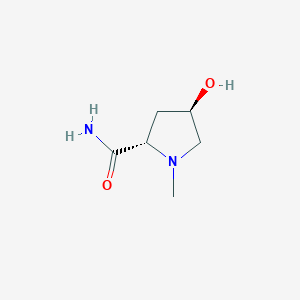
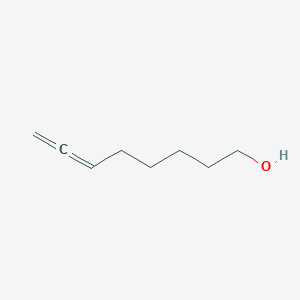
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
